

Elagolix Sodium: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Elagolix*

Cat. No.: *B1671154*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

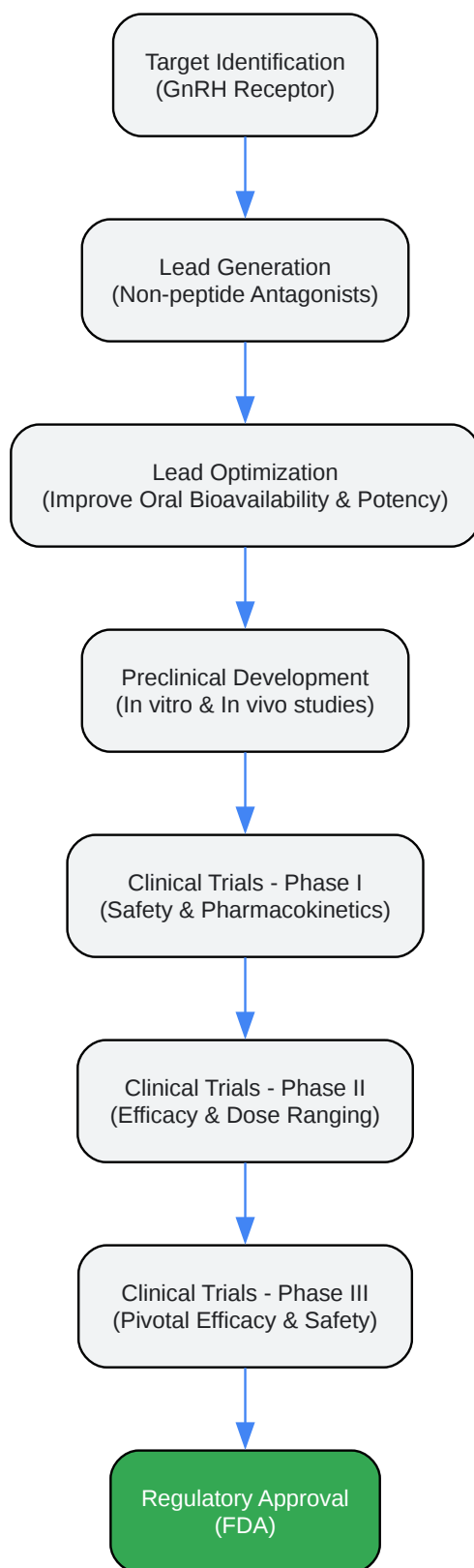
Elagolix sodium, marketed as Orilissa®, represents a significant advancement in the management of hormone-dependent diseases, primarily endometriosis and uterine fibroids.[1][2][3] As the first orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, its discovery and development have paved the way for a new class of therapeutics.[4][5] This technical guide provides an in-depth exploration of the discovery, a detailed, multi-step synthesis, and the intricate mechanism of action of **Elagolix** sodium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

Discovery and Development

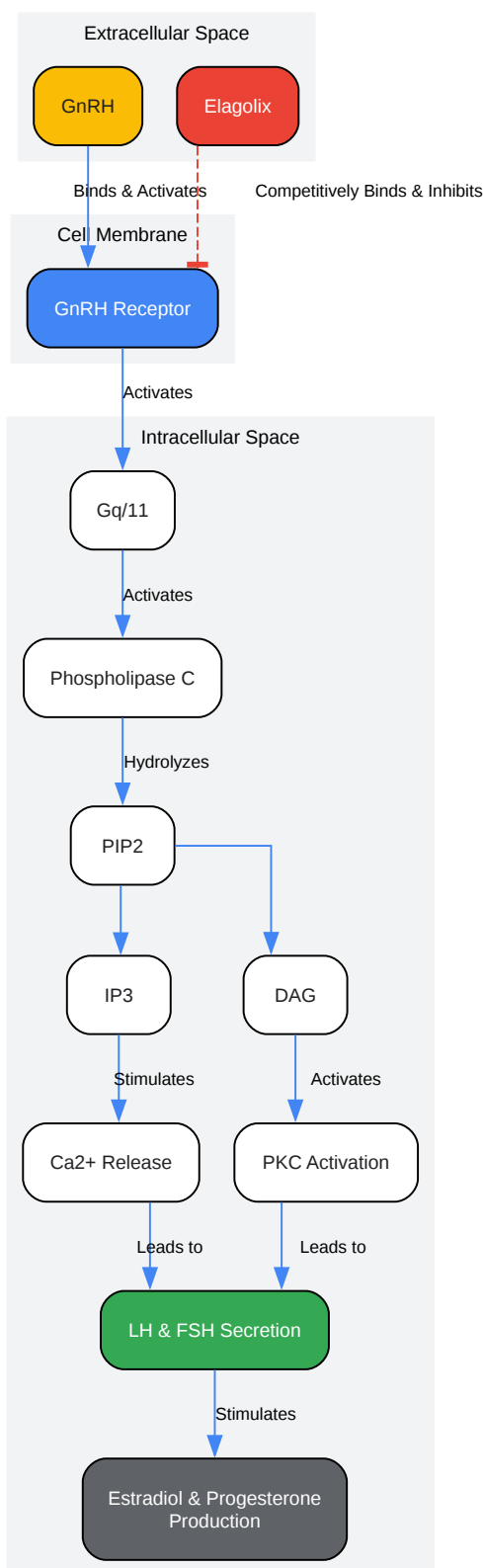
Elagolix was identified as a potent and orally bioavailable non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) through extensive research efforts.[6][7] Described as a "second-generation" GnRH modulator, its development marked a pivotal shift from injectable peptide-based GnRH agonists and antagonists.[8] The key innovation behind **Elagolix** lies in its small molecule nature, which allows for oral administration and a short-acting, dose-dependent suppression of sex hormones.[8][9] This characteristic provides a titratable therapeutic window, enabling partial to near-full suppression of estradiol levels, thereby balancing efficacy with the mitigation of hypoestrogenic side effects.[3][10] The development program for **Elagolix** involved numerous clinical trials to establish its safety and

efficacy in treating moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids.[2][11][12][13][14]

Conceptual Workflow of **Elagolix** Discovery and Development







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